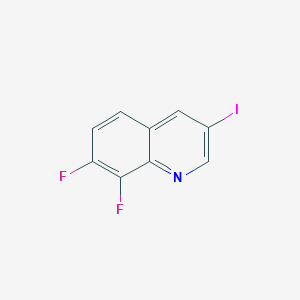
7,8-Difluoro-3-iodoquinoline
Cat. No. B8671457
M. Wt: 291.04 g/mol
InChI Key: IGUVWVSOGBFPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08772200B2
Procedure details


In a 3 L eggplant-shaped flask containing a stir bar, 7,8-difluoro-3-iodoquinoline (227.2 g, 0.78 mol), dimethylsulfoxide (600 mL), and water (600 mL) were introduced and sodium hydroxide (131.5 g, 2.34 mol), CuI (14.8 g, 0.078 mol), and 1,10-phenanthroline (28.1 g, 0.156 mol) were added. The mixture was further heated to 100° C. in an oil bath and was stirred for 24 hours. After cooling, the organic layer was removed by adding ethyl acetate and water. The thus obtained aqueous layer was neutralized with concentrated hydrochloric acid, and then the precipitated crystals were filtered and dried. On the other hand, after the filtrate was extracted with ethyl acetate, dried with magnesium sulfate, filtered and concentrated, the crude product obtained was purified by silica gel column chromatography (normal hexane:ethyl acetate) to obtain 133.7 g (95%) of 7,8-difluoro-3-hydroxyquinoline as a hazel solid combined with the previously obtained crystals.





Name
CuI
Quantity
14.8 g
Type
catalyst
Reaction Step Two

Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH:6]=[C:7](I)[CH:8]=[N:9]2)=[CH:4][CH:3]=1.CS(C)=[O:16].[OH-].[Na+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[Cu]I.O>[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH:6]=[C:7]([OH:16])[CH:8]=[N:9]2)=[CH:4][CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
227.2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C2C=C(C=NC2=C1F)I
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
131.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
28.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
|
Name
|
CuI
|
|
Quantity
|
14.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
In a 3 L eggplant-shaped flask containing a stir bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding ethyl acetate and water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals were filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
On the other hand, after the filtrate was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography (normal hexane:ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2C=C(C=NC2=C1F)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 133.7 g | |
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
